Benzyl 2-bromopropanoate

Descripción general

Descripción

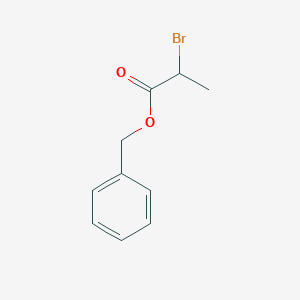

Benzyl 2-bromopropanoate, also known as Benzyl α-Bromopropionate or 2-Bromopropionic Acid Benzyl Ester, is a chemical compound with the molecular formula C10H11BrO2 .

Synthesis Analysis

The synthesis of Benzyl 2-bromopropanoate can be achieved from 2-Bromopropionic acid and Benzyl alcohol . In a study, the synthesis of polymethylmethacrylate (pMMA) and polystyrene (pSt) were realized with a newly synthesized initiator, 3,5-bis (perfluorobenzyloxy)benzyl 2-bromopropanoate (FBr), in the presence of copper bromide (CuBr) and N,N,N’,N’‘, N’'-pentamethyl-diethylenetriamine (PMDETA) by using atom transfer radical polymerization (ATRP) .Molecular Structure Analysis

The molecular structure of Benzyl 2-bromopropanoate is represented by the SMILES stringO=C(C(Br)C)OCC1=CC=CC=C1 . Chemical Reactions Analysis

Benzyl 2-bromopropanoate can participate in several useful and interesting reactions. For instance, it can undergo benzylic bromination and benzylic oxidation .Physical And Chemical Properties Analysis

Benzyl 2-bromopropanoate has a molecular weight of 243.1 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

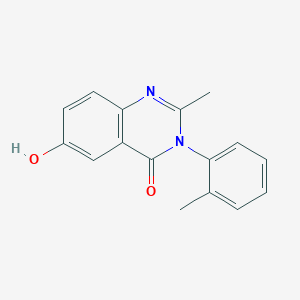

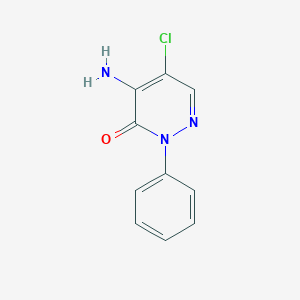

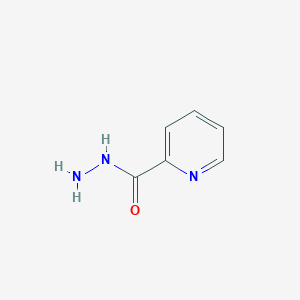

Heterocycle Synthesis : Benzyl 2-bromopropanoate derivatives are used in synthesizing heterocycles. For instance, ethyl 3-aryl-2-bromopropanoates react with selenourea to form 5-R-benzyl-2-iminoselenazolidin-4-ones, which hydrolyze into corresponding selenazolidin-2,4-diones (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).

Radical Addition in Organic Synthesis : In organic synthesis, radical addition of α-halo ester to homoallylic gallium or indium species results in the formation of cyclopropane derivatives. For example, treatment of benzyl bromoacetate with 3-butenylgallium dichloride in ether in the presence of a catalytic amount of Et3B as a radical initiator produced benzyl 3-cyclopropylpropanoate (Usugi, Tsuritani, Yorimitsu, Shinokubo, & Oshima, 2002).

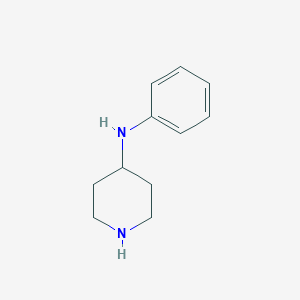

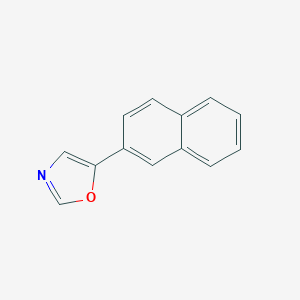

Synthesis of Oxazine, Thiazine, and Quinoxaline Derivatives : Benzyl 2-bromopropanoate is instrumental in producing oxazine, thiazine, and quinoxaline derivatives. These derivatives are formed when 3-aryl-2-bromopropanoic acid esters react with o-phenylenediamine, 2-sulfanylaniline, and L-cysteine (Pokhodylo, Martyak, Rogovyk, Matiychuk, & Obushak, 2021).

Antimicrobial Activity : Compounds synthesized from 3-aryl-2-bromopropanoic acid esters and furfurylthiosemicarbazones demonstrate antimicrobial activity. Specifically, the compounds with a methyl group showed activity (Tsyalkovsky, Kutsyk, Matiychuk, Obushak, & Klyufinskaya, 2005).

Gas-phase Elimination Kinetics : The gas-phase elimination kinetics of compounds like (2-bromoethyl)benzene and 1-bromo-3-phenylpropane have been studied to understand the role of benzyl 2-bromopropanoate in these reactions (Chuchani & Martín, 1990).

Organocatalysis in Organic Synthesis : Benzyl bromides like benzyl 2-bromopropanoate are activated via single-electron-transfer (SET) process for radical reactions in organic synthesis, providing a new reaction mode under mild organocatalytic conditions (Li, Wang, Proctor, Zhang, Webster, Yang, Song, & Chi, 2016).

Ultrasound Promoted C-alkylation : Ultrasonic conditions promote the C-alkylation of benzyl cyanide, demonstrating the influence of ultrasound frequency, power, and reactor geometry on chemical reactions involving benzyl 2-bromopropanoate (Hofmann, Freier, & Wecks, 2003).

Structural and Electronic Properties Study : The structural and electronic properties of a benzoin monomer, including benzyl 2-bromopropanoate, have been studied using X-ray diffraction and computational methods (Öztürk Kiraz, Çelik, & Değirmenci, 2019).

Safety And Hazards

Benzyl 2-bromopropanoate is considered hazardous. It may cause skin irritation, eye irritation, and may be harmful to aquatic life . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Relevant Papers One relevant paper discusses the photochemical transformation of Benzyl 2-bromopropanoate, achieving exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds .

Propiedades

IUPAC Name |

benzyl 2-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZIPPQWYVRGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10305598 | |

| Record name | benzyl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-bromopropanoate | |

CAS RN |

3017-53-6 | |

| Record name | benzyl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

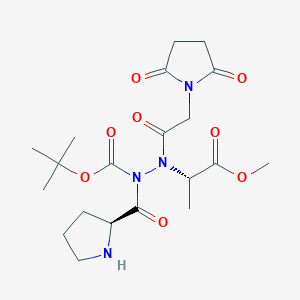

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B126099.png)